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Compound of Interest

Compound Name: L-368,899

Cat. No.: B124111 Get Quote

CAS Number: 148927-60-0 (free base)[1][2][3] CAS Number (HCl salt): 160312-62-9[3][4][5][6]

An In-depth Technical Guide to the Core
This technical guide provides a comprehensive overview of L-368,899, a potent, selective, and

orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[4][7] Initially

investigated for its potential in managing preterm labor, L-368,899 has become an invaluable

pharmacological tool for elucidating the diverse physiological and behavioral roles of the

oxytocin system.[7][8] This document details its mechanism of action, pharmacological

properties, and key experimental data.

Mechanism of Action
L-368,899 functions as a competitive antagonist at the oxytocin receptor.[7] It binds with high

affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating

downstream intracellular signaling cascades.[7] The OTR is primarily coupled to the Gq/11

family of G-proteins.[7] Blockade of OTR activation by L-368,899 inhibits the physiological

responses normally triggered by oxytocin, such as uterine contractions.[7]
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Caption: Oxytocin receptor signaling and inhibition by L-368,899.

Pharmacological Properties
Binding Affinity and Selectivity
L-368,899 exhibits high affinity for the oxytocin receptor with significant selectivity over the

structurally related vasopressin receptors (V1a and V2).

Receptor Binding Data

Parameter Value

IC₅₀ (rat uterus OTR) 8.9 nM[2][4][5]

IC₅₀ (human uterus OTR) 26 nM[2][4][5]

IC₅₀ (human liver V1a) 510 nM[4]

IC₅₀ (human kidney V2) 960 nM[4]

IC₅₀ (rat liver V1a) 890 nM[4]

IC₅₀ (rat kidney V2) 2400 nM[4]

Selectivity (vs. V1a) > 40-fold

Selectivity (vs. V2) > 40-fold

Binding Affinity (coyote OTR) 12 nM[9][10][11]
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Pharmacokinetics
L-368,899 demonstrates similar pharmacokinetic profiles in rats and dogs.[12] It is orally

bioavailable and can cross the blood-brain barrier.[1][2]

Pharmacokinetic
Parameters

Rat Dog

t₁/₂ (IV) ~2 hr[4][12] ~2 hr[4][12]

Plasma Clearance (IV) 23-36 ml/min/kg[4][12] 23-36 ml/min/kg[4][12]

Vdss (IV) 2.0-2.6 L/kg[4][12] 3.4-4.9 L/kg[4][12]

Oral Bioavailability (5 mg/kg)
14% (female), 18% (male)[4]

[5][12]
17% (female)[12]

Oral Bioavailability (25 mg/kg)
17% (female), 41% (male)[4]

[12]
-

Oral Bioavailability (33 mg/kg) - 41% (female)[12]

Absorption: Rapidly absorbed after oral administration, with mean Cmax achieved at <1 hour

at low doses and between 1 and 4 hours at higher doses.[12]

Metabolism: Extensively metabolized in both rats and dogs, with less than 10% of the dose

excreted unchanged.[12] Gender and dose-dependent pharmacokinetics in rats are

attributed to differences in and saturation of hepatic metabolism.[12]

Elimination: The primary route of elimination is via the feces, containing over 70% of the

radioactive dose within 48 hours, mainly as metabolites.[12]

Experimental Protocols
In Vivo Uterine Contraction Assay
This assay is used to determine the in vivo potency of L-368,899 in antagonizing oxytocin-

induced uterine contractions.
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Animal Model: Anesthetized, proestrus-like rats.

Surgical Preparation: A water-filled balloon-tipped cannula is placed into a uterine horn to

monitor intrauterine pressure.

Baseline Measurement: Record baseline uterine activity.

Drug Administration: Administer L-368,899 at various doses via the desired route (e.g.,

intravenous infusion).

Oxytocin Challenge: Administer a bolus of oxytocin to induce uterine contractions. This

challenge can be repeated at various time points to assess the duration of action.

Data Acquisition and Analysis: Continuously record the frequency and amplitude of uterine

contractions. The integrated area under the curve for a defined period is used to quantify the

contractile response. The dose of L-368,899 required to reduce the oxytocin-induced

response by 50% (AD₅₀) is calculated. In vivo, L-368,899 shows a dose-related antagonism

of oxytocin-stimulated uterine contractions with an AD₅₀ value of 0.35 mg/kg when infused

intravenously.[2]
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Caption: Workflow for in vivo uterine contraction assay.

Applications in Research
L-368,899 is a critical tool for investigating the centrally mediated roles of oxytocin, including

social behavior and pair bonding.[1] Studies in primates have shown that L-368,899 can

reduce behaviors such as food sharing, sexual activity, and infant care, highlighting the
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importance of oxytocinergic signaling in these social processes.[1] Due to its ability to cross the

blood-brain barrier, it is suitable for both peripheral and central nervous system studies.[7]

Clinical Significance
L-368,899 was the first orally active oxytocin antagonist to enter clinical trials for the potential

management of preterm labor.[8] In Phase I human studies, it was generally well-tolerated

when administered intravenously and demonstrated significant plasma levels after oral

administration.[8] Furthermore, it effectively blocked oxytocin-stimulated uterine activity in

postpartum women.[8][13] However, further clinical development was not pursued due to

suboptimal oral bioavailability and pharmacokinetics in primates.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9321512/
https://pubmed.ncbi.nlm.nih.gov/9321512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3235456/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3235456/
https://www.benchchem.com/product/b124111#l-368-899-cas-number
https://www.benchchem.com/product/b124111#l-368-899-cas-number
https://www.benchchem.com/product/b124111#l-368-899-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b124111?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

